FGFR4 Inhibition: Head-to-Head vs. 4-Desbromo Analog
The target compound achieves an IC50 of 43 nM against recombinant human FGFR4 in a caliper mobility shift assay [1]. In the same assay format, the 4-desbromo analog (2-amino-3-(1H-pyrazol-1-yl)-2-cyclopropylpropanoic acid) consistently yields IC50 values >1 µM, reflecting a >23-fold loss in potency due to the absence of the bromine-mediated interaction with the hinge cysteine [2]. The 43 nM value positions the 4-bromo derivative squarely within the affinity range of lead-optimization chemical probes, whereas the desbromo variant is unsuitable for cellular follow-up.
| Evidence Dimension | FGFR4 enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 43 nM |
| Comparator Or Baseline | 2-Amino-3-(1H-pyrazol-1-yl)-2-cyclopropylpropanoic acid (4-desbromo analog): IC50 > 1,000 nM |
| Quantified Difference | >23-fold improvement in potency |
| Conditions | Recombinant His-tagged human FGFR4 (residues 781–1338) expressed in insect cells; caliper mobility shift assay; 1 hr incubation |
Why This Matters
A >23-fold potency gap defines the 4-bromo substituent as a pharmacophoric requirement; procurement of the desbromo analog for FGFR4 programs introduces unacceptable potency loss detectable at the primary screening stage.
- [1] BindingDB. BDBM346837: IC50 data for inhibition of recombinant His-tagged human FGFR4. 2019. Available at: http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=rid&rid=50710622,51528227,51290260,51493778 View Source
- [2] Kuriwaki I, et al. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Med Chem Lett. 2020. Available at: https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00276 View Source
